Cas no 1039873-12-5 ((3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine)

(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine 化学的及び物理的性質
名前と識別子
-
- [3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine
- (3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine
-
- インチ: 1S/C10H14FNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3
- InChIKey: CNHJHPYOVJOBHC-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(CN)C=CC=1OCCOC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 157
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 44.5
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 299.4±35.0 °C at 760 mmHg
- フラッシュポイント: 203.3±31.5 °C
(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F183010-250mg |
(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine |
1039873-12-5 | 250mg |
$ 465.00 | 2022-06-02 | ||
Fluorochem | 214544-1g |
3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine |
1039873-12-5 | 1g |
£305.00 | 2022-03-01 | ||
TRC | F183010-500mg |
(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine |
1039873-12-5 | 500mg |
$ 770.00 | 2022-06-02 |
(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine 関連文献
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamineに関する追加情報
Comprehensive Overview of (3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine (CAS No. 1039873-12-5)
(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine, with the CAS number 1039873-12-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique fluoro and methoxyethoxy substituents, is a valuable intermediate in the synthesis of bioactive molecules. Its structural features make it a promising candidate for applications in drug discovery, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors.
The growing interest in (3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine is driven by its potential role in addressing modern healthcare challenges, such as neurodegenerative diseases and chronic pain management. Researchers are increasingly exploring its utility in designing selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators, aligning with the rising demand for precision medicine. The compound's fluorinated aromatic ring enhances its metabolic stability, a critical factor in pharmacokinetic optimization.
From a synthetic chemistry perspective, CAS 1039873-12-5 exemplifies the importance of structure-activity relationship (SAR) studies. Its methoxyethoxy side chain contributes to improved solubility, while the amine functional group allows for further derivatization. These properties are particularly relevant in the context of high-throughput screening (HTS) and fragment-based drug design, two methodologies dominating contemporary drug discovery pipelines.
The compound's relevance extends to green chemistry initiatives, as researchers seek sustainable synthesis routes for such intermediates. Recent publications highlight catalytic methods to reduce waste in the production of (3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine, addressing the pharmaceutical industry's push toward environmentally friendly processes. This aligns with global trends in ESG (Environmental, Social, and Governance) compliance.
Analytical characterization of 1039873-12-5 typically involves advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. These methods are crucial for verifying the compound's purity, especially given its application in GMP (Good Manufacturing Practice) settings. The demand for high-purity intermediates has surged with the expansion of contract research organizations (CROs) and custom synthesis services.
In the context of intellectual property, (3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine appears in several patents related to neurological therapeutics. Its structural motif is frequently cited in claims for novel chemical entities (NCEs), reflecting its versatility in medicinal chemistry. This has led to increased searches for CAS 1039873-12-5 suppliers and synthetic protocols across academic and industrial databases.
Market analyses indicate rising procurement of this compound by biotech startups and academic research labs, particularly those focused on GPCR (G-Protein Coupled Receptor) targeting. The fluoro-aromatic moiety’s role in blood-brain barrier (BBB) penetration further elevates its profile in CNS drug development circles. Such applications are frequently discussed in forums on drug repurposing and orphan drug design.
Quality control standards for 1039873-12-5 often reference ICH (International Council for Harmonisation) guidelines, emphasizing the need for impurity profiling and stability studies. These protocols are critical for researchers investigating the compound’s potential in combination therapies or drug delivery systems. The intersection of chemical purity and biological efficacy remains a key discussion point in peer-reviewed literature.
Emerging applications of (3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine include its use in proteomics research as a mass spectrometry tag and in chemical biology as a ligand scaffold. These cutting-edge uses reflect broader trends toward multi-omics integration in life sciences. Laboratories specializing in target identification frequently inquire about its structure-activity data.
In conclusion, CAS 1039873-12-5 represents a compelling case study in modern pharmaceutical chemistry. Its balanced lipophilicity and hydrogen-bonding capacity make it a versatile building block, while its fluorine atom provides strategic advantages in molecular recognition. As the industry prioritizes first-in-class therapeutics, this compound’s role in hit-to-lead optimization will likely expand, solidifying its position in the small-molecule drug discovery landscape.
1039873-12-5 ((3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine) 関連製品
- 946316-34-3(3-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide)
- 1806061-97-1(4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid)
- 2138423-92-2(1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester)
- 2229342-17-8(2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}cyclopropane-1-carboxylic acid)
- 51292-42-3(2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid)
- 2680891-75-0(benzyl N-2-(4-methylbenzoyl)furan-3-ylcarbamate)
- 923244-28-4(N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide)
- 2107688-74-2(Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate)
- 2139032-56-5(2-amino-2-(4-hydroxyoxolan-3-yl)acetic acid)
- 2229166-25-8(3-methoxy-2-(1H-pyrazol-4-yl)pyridine)




